1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

Catalog No.
S8843942
CAS No.
39070-08-1
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
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1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

CAS Number

39070-08-1

Product Name

1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

IUPAC Name

5-ethenyl-1-methyl-2-nitroimidazole

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h3-4H,1H2,2H3

InChI Key

NZPWAZZKZMQLTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C=C

1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is a derivative of imidazole featuring a vinyl group and nitro substituent. This compound is characterized by its unique structure, which includes a five-membered aromatic ring containing nitrogen atoms, contributing to its biological and chemical properties. The presence of the vinyl group enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The chemical reactivity of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- includes:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amines or other derivatives.
  • Vinyl Group Reactions: The vinyl moiety can participate in various addition reactions, allowing for the formation of more complex structures.
  • Cycloaddition Reactions: The compound can act as a diene or dienophile in cycloaddition reactions, particularly with electron-deficient alkenes.

These reactions are significant in synthesizing more complex molecules and exploring the compound's potential therapeutic applications.

1H-Imidazole, 1-methyl-2-nitro-5-vinyl- exhibits notable biological activity, particularly in the realm of antiparasitic agents. Studies have shown that derivatives of this compound possess significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound has demonstrated effective inhibition with an IC50 value of approximately 4.8 μM against amastigotes, while showing low cytotoxicity towards mammalian cells (IC50 > 500 μM) . This profile suggests its potential as a lead compound for developing new antichagasic drugs.

The synthesis of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- can be achieved through several methods:

  • Coupling Reactions: A common approach involves reacting 2-nitroimidazole with vinyl halides or other vinyl derivatives under basic conditions to yield the desired product.
  • Molecular Hybridization: This strategy combines known pharmacophores with the imidazole framework to enhance biological activity and selectivity .
  • Functional Group Modifications: Various functional groups can be introduced through substitution reactions on the imidazole ring or the vinyl group, allowing for fine-tuning of the compound's properties .

The primary applications of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- include:

  • Antiparasitic Drug Development: Its effectiveness against Trypanosoma cruzi positions it as a candidate for new treatments for Chagas disease and potentially other parasitic infections.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing various biologically active molecules due to its reactive vinyl group and stable imidazole core.
  • Research Tool: It can be utilized in studies exploring the mechanisms of action of nitroimidazoles and their derivatives.

Interaction studies involving 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- have focused on its mechanisms of action against parasitic organisms. It is believed that upon activation, nitroimidazoles bind to DNA and disrupt nucleic acid synthesis, leading to cell death . Such studies are crucial for understanding how modifications to the imidazole structure can enhance or diminish biological activity.

Several compounds share structural features with 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, including:

Compound NameStructure FeaturesBiological Activity
5-Methyl-2-nitro-1-vinyl-1H-imidazoleMethyl group at position 5Antimicrobial activity
2-NitroimidazoleNitro group at position 2Antiparasitic properties
MetronidazoleNitroimidazole with a hydroxymethylBroad-spectrum antimicrobial activity

Uniqueness: The presence of both a methyl and vinyl group in 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, along with its specific nitro substitution pattern, enhances its reactivity and biological profile compared to these similar compounds. This unique combination may lead to improved therapeutic efficacy against specific pathogens while minimizing toxicity in mammalian cells.

Systematic IUPAC Nomenclature and Substituent Prioritization

The IUPAC name for this compound, 5-ethenyl-1-methyl-2-nitroimidazole, is derived through hierarchical application of functional group prioritization rules. According to IUPAC guidelines, nitro groups (-NO₂) hold higher priority than alkenes (-CH₂CH₂) and alkyl substituents (-CH₃). Consequently, the imidazole ring is numbered to assign the lowest possible locants:

  • Nitro group at position 2 (highest priority),
  • Methyl group at position 1 (N-bound substituent),
  • Vinyl group (-CH=CH₂) at position 5.

The SMILES notation (CN1C(=CN=C1[N+](=O)[O-])C=C) and InChI key (NZPWAZZKZMQLTL-UHFFFAOYSA-N) further validate this structural assignment.

Comparative Analysis Within Nitroimidazole Derivatives

Nitroimidazoles are classified by nitro group positioning (2-, 4-, or 5-), which dictates their biological and electronic behavior. Unlike 5-nitroimidazoles (e.g., metronidazole) or 2-nitroimidazoles (e.g., benznidazole), this compound’s 2-nitro-5-vinyl configuration introduces steric and electronic uniqueness:

  • Steric effects: The vinyl group at position 5 introduces planar rigidity, potentially influencing binding interactions.
  • Electronic effects: The nitro group’s strong electron-withdrawing nature polarizes the imidazole ring, enhancing electrophilicity at adjacent positions.

Comparative molecular weights and collision cross-sections (CCS) further distinguish it from analogs:

Property1-Methyl-2-Nitro-5-VinylimidazoleMetronidazoleBenznidazole
Molecular FormulaC₆H₇N₃O₂C₆H₉N₃O₃C₁₂H₁₂N₄O₃
Molecular Weight (g/mol)153.14171.15260.25
CCS ([M+H]+) (Ų)128.6135.2142.8

Tautomeric Behavior and Resonance Stabilization Mechanisms

Unlike 4-/5-nitroimidazole tautomers, the 2-nitro substitution in this compound limits tautomerism due to the nitro group’s fixed position. However, resonance stabilization significantly impacts its electronic structure:

  • Nitro group resonance: Delocalization of the nitro group’s π-electrons into the imidazole ring increases aromatic stabilization, as shown in the resonance hybrid below:

$$
\text{Imidazole ring} \leftrightarrow \text{Nitro group} \rightarrow \text{Partial negative charge at C2 and C4}
$$

  • Vinyl group conjugation: The 5-vinyl substituent extends conjugation, further stabilizing the molecule through hyperconjugation and π-π interactions.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

153.053826475 g/mol

Monoisotopic Mass

153.053826475 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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